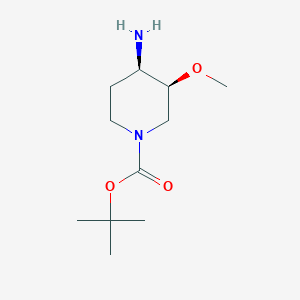

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171124-68-7 | |

| Record name | Cis-4-amino-1-boc-3-methoxy-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate, a key chiral building block, is of significant interest in medicinal chemistry and pharmaceutical development. Its unique stereochemistry and functional group arrangement make it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the development of antiviral and anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, reactivity, and applications of this compound, with a focus on its role in drug discovery.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2][3] The conformational rigidity of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The compound this compound, with its defined cis-stereochemistry of the amino and methoxy groups, offers a unique three-dimensional structure for the design of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by allowing for selective deprotection and subsequent functionalization. This guide will delve into the core chemical properties and synthetic utility of this important chiral intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1171125-92-0 | [4][5][6] |

| Molecular Formula | C11H22N2O3 | [7] |

| Molecular Weight | 230.31 g/mol | [7] |

| Appearance | Liquid | |

| Boiling Point | 306.2 ± 42.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Purity | Typically ≥95% | [7] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |

Synthesis and Characterization

Proposed Retrosynthetic Strategy

Caption: Retrosynthetic analysis of the target molecule.

Plausible Synthetic Protocol

A potential synthetic route, starting from commercially available 4-hydroxypiperidine, is detailed below. This protocol is based on analogous chemical transformations reported for similar piperidine derivatives.

Step 1: N-Boc Protection of 4-Hydroxypiperidine

The piperidine nitrogen of 4-hydroxypiperidine is first protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Reaction: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or a biphasic mixture of water and an organic solvent.

-

Rationale: The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step synthesis.

Step 2: Oxidation of the Hydroxyl Group

The hydroxyl group of N-Boc-4-hydroxypiperidine is oxidized to a ketone.

-

Reaction: The alcohol is oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO).

-

Rationale: This step provides the carbonyl functionality necessary for the subsequent introduction of the amino group.

Step 3: Introduction of the Methoxy Group

The methoxy group can be introduced at the 3-position. A plausible method involves the formation of an enolate followed by reaction with a methylating agent.

-

Reaction: The N-Boc-4-oxopiperidine is treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate, which is then quenched with a methylating agent like methyl iodide. This would likely be followed by a reduction of the ketone.

-

Rationale: This sequence establishes the 3-methoxy-4-oxo intermediate required for the final reductive amination.

Step 4: Stereoselective Reductive Amination

The final step involves the stereoselective introduction of the amino group at the 4-position.

-

Reaction: The N-Boc-3-methoxy-4-oxopiperidine is subjected to reductive amination. This can be achieved using a nitrogen source, such as ammonia or an ammonium salt, and a reducing agent. To achieve the desired (3S,4R) stereochemistry, a chiral auxiliary or a stereoselective reducing agent would be necessary.

-

Rationale: Reductive amination is a robust method for the formation of amines from carbonyl compounds. The stereoselectivity of this step is crucial for obtaining the desired enantiomerically pure product.

Spectroscopic Characterization (Predicted)

While a comprehensive set of publicly available spectra for this specific molecule is limited, the expected NMR and mass spectrometry data can be predicted based on its structure.

¹H NMR (Predicted):

-

~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

~1.6-2.0 ppm (m, 2H): Methylene protons of the piperidine ring.

-

~2.8-3.2 ppm (m, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen.

-

~3.3 ppm (s, 3H): Protons of the methoxy group.

-

~3.4-3.6 ppm (m, 1H): Proton at the 3-position of the piperidine ring.

-

~3.8-4.2 ppm (m, 2H): Methylene protons of the piperidine ring adjacent to the nitrogen.

-

NH₂ protons: The chemical shift of the amino protons can vary and may appear as a broad singlet.

¹³C NMR (Predicted):

-

~28.5 ppm: Methyl carbons of the tert-butyl group.

-

~30-45 ppm: Methylene carbons of the piperidine ring.

-

~50-60 ppm: Carbon at the 4-position (bearing the amino group) and the methoxy carbon.

-

~70-80 ppm: Carbon at the 3-position (bearing the methoxy group).

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~155 ppm: Carbonyl carbon of the Boc group.

Mass Spectrometry (Predicted):

-

[M+H]⁺: Expected at m/z 231.17.

-

Fragmentation: Loss of the Boc group (100 amu) or the tert-butyl group (57 amu) are expected to be prominent fragmentation pathways.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the functional groups present: the Boc-protected secondary amine, the primary amine, and the methoxy ether.

N-Boc Deprotection

The Boc group can be selectively removed under acidic conditions to liberate the piperidine nitrogen.

-

Protocol: Treatment with a strong acid such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) at room temperature, or with hydrochloric acid (HCl) in a solvent like dioxane or methanol.

-

Significance: This deprotection allows for subsequent modification of the piperidine nitrogen, such as alkylation or acylation, which is a common strategy in drug synthesis.

Caption: N-Boc deprotection workflow.

Amide Coupling Reactions

The primary amino group at the 4-position is a key site for functionalization, most commonly through amide bond formation.

-

Protocol: The amine can be coupled with a carboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used as a proton scavenger.

-

Significance: This reaction is fundamental for incorporating the piperidine scaffold into larger molecules, such as protease inhibitors or other peptidomimetics.[8]

Caption: Amide coupling reaction workflow.

Applications in Drug Discovery

The unique stereochemistry and functionality of this compound make it a valuable building block in the synthesis of various therapeutic agents.

Antiviral Agents

Substituted piperidines are prevalent in a number of antiviral drugs.[9][10][11] The defined stereochemistry of this building block is crucial for achieving high binding affinity and selectivity to viral targets, such as proteases. Its use as a chiral intermediate in the synthesis of protease inhibitors has been noted.[12]

Janus Kinase (JAK) Inhibitors

A European patent application discloses the use of this compound in the synthesis of compounds for the treatment of autoimmune diseases. These compounds are designed as Janus kinase (JAK) inhibitors.[13][] The piperidine moiety serves as a key structural element for interacting with the kinase domain.

Safety and Handling

Based on available safety data for this compound, the following handling precautions should be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant chiral building block. Its well-defined stereochemistry and orthogonal protecting group strategy make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the fields of antiviral and anti-inflammatory drug discovery. Further research into the development of efficient and stereoselective synthetic routes to this compound will undoubtedly enhance its accessibility and utility in the pharmaceutical industry.

References

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (URL not available)

-

Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. ([Link])

- (3S,4R)

-

Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. PubMed. ([Link])

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (URL not available)

- Wiley-VCH 2007 - Supporting Inform

- 1H- and 13C-NMR for - The Royal Society of Chemistry. (URL not available)

- (3S,4R)

- The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids - Forest Products Labor

-

This compound | Chemsrc. ([Link])

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. ([Link])

-

This compound - Fluorochem - 试剂仪器网. ([Link])

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. ([Link])

-

t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate - PubChem. ([Link])

-

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate - [B15964] - Synthonix. ([Link])

-

tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate - PubMed. ([Link])

- TETRAHYDRO-1H-PYRAZINO[2,1-A]ISOINDOLYLQUINOLINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE - European P

-

The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties - PubMed. ([Link])

-

JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF - European Patent Office - EP 3919494 B1 - EPO. ([Link])

- tert-butyl trans-3-amino-4-methoxy-piperidine-1-carboxylate, min 97%, 100 mg. (URL not available)

-

(3S,4R)-tert-Butyl4-amino-3-methoxypiperidine-1-carboxylate - 萘析商城. ([Link])

Sources

- 1. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | C10H20N2O3 | CID 60146107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. nicebiochem.com [nicebiochem.com]

- 4. CAS#:1171125-92-0 | this compound | Chemsrc [chemsrc.com]

- 5. 1171125-92-0|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. labsolu.ca [labsolu.ca]

- 8. tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. data.epo.org [data.epo.org]

An In-Depth Technical Guide to the Physicochemical Characteristics of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties and analytical characterization of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS No: 1171125-92-0). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical identity, structural features, and key physical properties. It offers field-proven, step-by-step protocols for analytical validation by Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Furthermore, methodologies for assessing aqueous solubility and chemical stability are presented, underpinned by scientific rationale to ensure procedural integrity. This guide serves as an essential resource for the effective handling, characterization, and application of this versatile chiral building block in a research and development setting.

Introduction and Chemical Identity

This compound is a substituted piperidine derivative that serves as a crucial chiral building block in modern medicinal chemistry. The defined stereochemistry at the C3 and C4 positions, combined with the orthogonal N-Boc protecting group and the primary amine, makes it a valuable intermediate for synthesizing complex molecular architectures, particularly for drug candidates targeting a range of therapeutic areas.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability under many synthetic conditions while allowing for facile deprotection under acidic conditions, offering strategic flexibility in multi-step syntheses.

This guide provides an in-depth characterization to support its use, from initial quality assessment to its incorporation into synthetic workflows.

Core Compound Specifications

| Identifier | Value | Source(s) |

| IUPAC Name | tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | [3] |

| CAS Number | 1171125-92-0 | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [3] |

| Molecular Weight | 230.31 g/mol | [3] |

| Canonical SMILES | CO[C@H]1N(C(=O)OC(C)(C)C)C | |

| Purity (Typical) | ≥95% | [3] |

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its proper handling, storage, and application.

Calculated Physicochemical Properties

The following table summarizes key physicochemical parameters. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for critical applications.

| Property | Value | Details and Scientific Context |

| LogP (Octanol-Water Partition Coefficient) | 0.21 | This value indicates that the compound is relatively hydrophilic, suggesting moderate to good solubility in aqueous media. LogP is a critical predictor of a molecule's pharmacokinetic behavior (ADME). |

| Boiling Point | 306.2 ± 42.0 °C at 760 mmHg | The high boiling point is typical for a molecule of this molecular weight with hydrogen bonding capabilities (amine group). |

| Density | 1.1 ± 0.1 g/cm³ | Standard density for an organic molecule of this nature. |

| Flash Point | 139.0 ± 27.9 °C | Indicates the temperature at which the compound's vapors can ignite. Standard precautions for handling organic chemicals should be followed. |

| Refractive Index | 1.493 | A physical constant that can be used as a preliminary check for identity and purity. |

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Hazard Identification:

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).

-

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a laboratory coat, and chemical safety goggles. Work should be conducted in a well-ventilated fume hood.

-

-

Storage Conditions:

-

Store at 2-8°C.

-

Keep in a dark place, protected from light.

-

For long-term stability, store under an inert atmosphere (e.g., Argon).

-

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the compound is a critical first step. The following workflow outlines the logical sequence of analytical techniques.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

Expertise & Causality: The choice of deuterated solvent is critical. For polar amines like this compound, DMSO-d₆ is often preferred over CDCl₃ because it can prevent the exchange of the amine (-NH₂) protons, allowing them to be observed in the ¹H spectrum.[4] If the compound is soluble, CDCl₃ can be used, but the amine protons may broaden or exchange with trace acid, making them difficult to observe.[5]

Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} spectra on a spectrometer with a field strength of 400 MHz or higher.

-

For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire at least 1024 scans to achieve adequate signal-to-noise.

-

Consider acquiring 2D spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

-

Predicted ¹H NMR Spectral Data (based on chemical structure):

-

~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

~1.5-2.0 ppm & ~2.8-4.0 ppm (multiplets): Protons on the piperidine ring. The protons adjacent to the nitrogen will be further downfield.

-

~3.3 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

-

Variable (broad singlet): Protons of the primary amine (-NH₂). Their chemical shift and appearance are highly dependent on solvent, concentration, and temperature.

Mass Spectrometry (MS)

MS confirms the molecular weight and provides valuable fragmentation information that supports the proposed structure. Electrospray Ionization (ESI) in positive mode is ideal for this compound due to the basic nitrogen atoms.

-

Expertise & Causality: The Boc group has a characteristic fragmentation pattern. A common observation is the loss of isobutylene (56 Da), resulting in a prominent [M+H-56]⁺ ion.[6][7] Another possibility is the loss of the entire Boc group (100 Da) to yield an [M+H-100]⁺ ion. Observing these fragments provides strong evidence for the presence of the Boc protecting group.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample into an ESI mass spectrometer.

-

Acquire data in positive ion mode.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

-

Expected Ions:

-

[M+H]⁺: ~m/z 231.17

-

[M+Na]⁺: ~m/z 253.15

-

Key Fragments: Look for ions corresponding to [M+H-56]⁺ (~m/z 175.12) and/or [M+H-100]⁺ (~m/z 131.10).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable.

-

Trustworthiness & Causality: The inclusion of a small amount of an acid modifier, like trifluoroacetic acid (TFA) or formic acid, in the mobile phase is critical. Basic amines can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing). The acid modifier protonates the free amine group, ensuring a consistent charge state and minimizing these secondary interactions, which results in sharp, symmetrical peaks and reproducible retention times.[6] TFA is a strong ion-pairing agent that provides excellent peak shape but can suppress the signal in LC-MS.[8] Formic acid is a better choice if the method is intended for LC-MS analysis.

Protocol: Reverse-Phase HPLC for Purity Assessment

-

System Configuration:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Detector: UV at 210 nm (for carbamate) or Charged Aerosol Detector (CAD) for universal detection.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 1 µL

-

Gradient:

-

Start at 5% B.

-

Linear ramp to 95% B over 5 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and equilibrate for 2 minutes.

-

-

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

-

System Suitability: Before analysis, inject a standard to ensure the system is performing correctly. Key parameters include peak symmetry (tailing factor < 1.5) and reproducibility of retention time (<2% RSD).

Solubility and Stability Assessment

Understanding solubility and stability is crucial for formulation development and predicting shelf-life.

Aqueous Solubility Determination

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Shake-Flask Solubility

-

Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[10]

-

Incubation: Add an excess amount of the compound to vials containing each buffer, ensuring undissolved solid remains visible.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Sampling: Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove solid particles.

-

Quantification: Accurately dilute the filtrate and determine the concentration using a validated HPLC method with a calibration curve. Report the solubility in mg/mL.

Chemical Stability and the Boc Group

The N-Boc group is known to be labile under acidic conditions. Stability testing should assess its integrity, especially in solution.

-

Expertise & Causality: The Boc group is readily cleaved by strong acids like TFA, even at low concentrations, particularly if concentrated or heated. Therefore, when preparing solutions for analysis or storage, strongly acidic conditions should be avoided. If acidic mobile phases are used for HPLC, fractions should be neutralized promptly if the intact compound needs to be recovered.

Protocol: Solution Stability Assessment

-

Preparation: Prepare solutions of the compound (~0.5 mg/mL) in various media:

-

Aqueous buffer (pH 7.4)

-

0.1 M HCl

-

Acetonitrile/Water (50:50)

-

-

Storage: Store aliquots of each solution at different temperatures (e.g., 4 °C and 40 °C), protected from light.

-

Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC.

-

Evaluation: Calculate the percentage of the parent compound remaining and monitor for the appearance of degradation products. The primary degradation product to monitor for would be the Boc-deprotected piperidine.

Conclusion

This compound is a well-defined chiral intermediate with physicochemical properties that make it amenable to a variety of applications in pharmaceutical research. Its hydrophilic nature suggests good aqueous solubility, and its structure can be definitively confirmed using standard analytical techniques such as NMR, MS, and HPLC. The primary point of chemical liability is the acid-sensitive N-Boc protecting group, a factor that must be carefully managed during synthesis, purification, and analysis. The protocols and data presented in this guide provide a robust framework for scientists to confidently assess the quality and effectively utilize this valuable synthetic building block.

References

-

Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science. Retrieved from [Link]

-

Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]

-

ResearchGate. (2025). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Retrieved from [Link]

-

Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography? Retrieved from [Link]

-

ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Reddit. (2022). NMR solvent that makes labile protons visible. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved from [Link]

-

Oxford Academic. (n.d.). Determination of the Absolute Configuration of Primary Amines in Polar NMR Solvents. Chemistry Letters. Retrieved from [Link]

-

MicroSolv. (2012). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. Retrieved from [Link]

-

ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS#:1171125-92-0 | this compound | Chemsrc [chemsrc.com]

- 4. reddit.com [reddit.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. who.int [who.int]

A Technical Guide to the Spectroscopic Characterization of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate, a key chiral building block in medicinal chemistry. Its structural features, including a stereochemically defined piperidine ring, a methoxy group, a primary amine, and a bulky tert-butoxycarbonyl (Boc) protecting group, necessitate a multi-faceted analytical approach for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its analogs.

Introduction: The Significance of this compound

Substituted piperidines are prevalent scaffolds in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties.[1] The specific stereochemistry and functionalization of this compound make it a valuable intermediate in the synthesis of complex drug candidates.[2] Accurate and comprehensive spectroscopic characterization is paramount to ensure the quality, purity, and structural integrity of this starting material, thereby guaranteeing the success of subsequent synthetic steps. This guide will delve into the expected spectroscopic signatures of this molecule and the rationale behind the analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the piperidine ring.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 - 4.20 | m | 2H | -CH₂-N(Boc) |

| ~3.40 | s | 3H | -OCH₃ |

| ~3.20 - 3.30 | m | 1H | -CH(OMe) |

| ~2.80 - 3.00 | m | 1H | -CH(NH₂) |

| ~2.60 - 2.80 | m | 2H | -CH₂-N(Boc) |

| ~1.80 - 2.00 | m | 2H | -CH₂- (piperidine ring) |

| ~1.60 | br s | 2H | -NH₂ |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc) |

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The large singlet at approximately 1.46 ppm, integrating to 9 protons, is the characteristic signature of the tert-butyl group of the Boc protecting group. The singlet around 3.40 ppm corresponds to the three protons of the methoxy group. The protons on the piperidine ring will appear as a series of multiplets due to complex spin-spin coupling. The protons adjacent to the nitrogen of the Boc group are expected to be shifted downfield. The chemical shifts of the -NH₂ protons can be broad and may vary with concentration and solvent due to hydrogen bonding and exchange.[3]

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar processing steps as for ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | -C=O (Boc) |

| ~80.0 | -C(CH₃)₃ (Boc) |

| ~78.0 | -CH(OMe) |

| ~57.0 | -OCH₃ |

| ~52.0 | -CH(NH₂) |

| ~45.0 | -CH₂-N(Boc) |

| ~40.0 | -CH₂-N(Boc) |

| ~30.0 | -CH₂- (piperidine ring) |

| ~28.5 | -C(CH₃)₃ (Boc) |

Interpretation and Rationale:

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon of the Boc group is expected to appear around 155 ppm. The quaternary carbon of the tert-butyl group will be around 80 ppm, while the methyl carbons of the Boc group will give a strong signal around 28.5 ppm. The carbons of the piperidine ring will appear in the range of 30-80 ppm, with those bonded to heteroatoms (N and O) being shifted further downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired on the neat liquid sample using a salt plate (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Medium | N-H stretching (primary amine) |

| ~2970 - 2850 | Strong | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (urethane carbonyl of Boc group) |

| ~1590 | Medium | N-H bending (primary amine) |

| ~1160 | Strong | C-O stretching (ester and ether) |

| ~1100 | Strong | C-N stretching |

Interpretation and Rationale:

The IR spectrum will be dominated by a strong absorption around 1680 cm⁻¹ corresponding to the carbonyl group of the Boc protecting group. The presence of the primary amine will be confirmed by the N-H stretching vibrations in the 3350-3250 cm⁻¹ region and the N-H bending vibration around 1590 cm⁻¹.[4][5] The various C-H, C-O, and C-N stretching and bending vibrations will also be present, confirming the overall structure.[6][7]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: An Electrospray Ionization (ESI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Acquisition:

-

Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Expected MS Data (ESI+):

| m/z | Interpretation |

| 231.17 | [M+H]⁺ (protonated molecule) |

| 175.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene from the Boc group) |

| 131.11 | [M - Boc + H]⁺ (loss of the entire Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation and Rationale:

The molecular ion peak [M+H]⁺ is expected at m/z 231.17, confirming the molecular weight of 230.30 g/mol .[8] A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10][11] The observation of fragments at m/z 175.12 and 131.11 would be consistent with this fragmentation pattern. The base peak in the spectrum might be the tert-butyl cation at m/z 57.07, which is a very stable carbocation.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for this compound.

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Caption: IR and MS Workflow for Functional Group and Molecular Weight Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together they create a detailed and unambiguous spectroscopic profile of this important synthetic intermediate. Adherence to the outlined protocols and a thorough understanding of the principles of spectral interpretation are crucial for ensuring the quality and identity of this compound in a research and development setting.

References

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. Google Patents.

- tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. Chemicalbook.

- This compound. BLDpharm.

- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health.

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health.

- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

- Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV.

- Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. SpectraBase.

- Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate.

- Piperidine(110-89-4)IR1. ChemicalBook.

- This compound. Chemsrc.

- Piperidine - the NIST WebBook. National Institute of Standards and Technology.

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate.

Sources

- 1. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Piperidine [webbook.nist.gov]

- 8. CAS#:1171125-92-0 | this compound | Chemsrc [chemsrc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS No. 1171125-92-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate, identified by CAS number 1171125-92-0, is a synthetically versatile chiral building block of significant interest in medicinal chemistry. Its rigid piperidine scaffold, combined with strategically placed functional groups—a protected primary amine and a methoxy group with defined stereochemistry—makes it a valuable intermediate in the synthesis of complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability during various synthetic transformations, allowing for selective reactions at other sites of the molecule. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics targeting autoimmune diseases.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical properties. The methoxy substitution, compared to a hydroxyl group, reduces polarity, which can influence solubility and metabolic stability in drug candidates[1].

| Property | Value | Source |

| CAS Number | 1171125-92-0 | [2][3][4] |

| Molecular Formula | C11H22N2O3 | [2] |

| Molecular Weight | 230.30 g/mol | [4] |

| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | [4] |

| Synonyms | Cis-4-Amino-1-Boc-3-methoxypiperidine | [2][4] |

| Appearance | Colorless to light yellow liquid | N/A |

| Storage | 2-8°C, under inert atmosphere | N/A |

Application in Drug Discovery: A Focus on TLR7 Antagonism

A significant application of this chiral amine is in the synthesis of antagonists for Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9. These receptors are key components of the innate immune system, and their aberrant activation is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE).

The Role of TLR7 in Autoimmune Disease

TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses and endogenous sources. In autoimmune diseases, self-derived RNA can trigger TLR7, leading to a chronic inflammatory response. This activation initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, culminating in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β). These molecules further amplify the autoimmune response, leading to tissue damage.

Mechanism of Action for TLR7 Antagonists

TLR7 antagonists are designed to bind to the receptor and prevent its activation by endogenous ligands. By blocking this initial step, these antagonists can inhibit the entire downstream signaling cascade, thereby reducing the production of inflammatory mediators and mitigating the symptoms of autoimmune disease. The defined stereochemistry of this compound is crucial for ensuring the precise three-dimensional orientation required for high-affinity binding of the final antagonist to the TLR7 protein.

Caption: TLR7 signaling pathway and point of intervention.

Synthetic Methodologies

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While specific, detailed protocols for this exact molecule are often proprietary, a general and plausible synthetic approach can be derived from the literature on similar piperidine derivatives[5][6].

Representative Synthesis Protocol

This protocol is a representative example based on established chemical transformations for analogous compounds.

Step 1: Reductive Amination

-

To a solution of a suitable N-Boc-4-oxopiperidine precursor in a solvent such as methanol, add a chiral amine (e.g., (R)-(-)-2-methyl-2-propanesulfinamide) and a dehydrating agent like titanium(IV) isopropoxide.

-

Stir the mixture at room temperature for several hours to form the corresponding sulfinylimine.

-

Cool the reaction to -78°C and add a reducing agent, such as sodium borohydride, portion-wise to stereoselectively reduce the imine.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting amine by column chromatography.

Step 2: Methoxy Group Introduction

-

Protect the newly introduced amino group with a suitable protecting group (e.g., benzyl).

-

Introduce a hydroxyl group at the 3-position via an appropriate oxidation-reduction sequence.

-

Methylate the hydroxyl group using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

Step 3: Deprotection

-

Remove the protecting group from the amine at the 4-position to yield the final product. For a benzyl group, this is typically achieved through catalytic hydrogenation using palladium on carbon[7].

Caption: General synthetic workflow.

Application in the Synthesis of a TLR7 Antagonist: An Experimental Protocol

The primary amino group of this compound serves as a key nucleophile for amide bond formation, a common reaction in the synthesis of drug candidates. The following is a representative protocol for an amide coupling reaction using this intermediate, based on standard peptide coupling methodologies[8][9].

Amide Coupling Protocol

Objective: To synthesize a hypothetical TLR7 antagonist by coupling this compound with a carboxylic acid-containing heterocyclic core.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid partner (e.g., a substituted pyrimidine carboxylic acid) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide) as the solvent

Procedure:

-

Dissolve the carboxylic acid partner in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

-

Add the solution of the amine dropwise to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on available safety data for similar compounds, the following hazard statements may apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its defined stereochemistry and versatile functional groups make it particularly well-suited for the development of targeted therapies, such as TLR7 antagonists for the treatment of autoimmune diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this important building block in their research and development efforts.

References

- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

Angene Chemical CAS number page 1. Angene Chemical. [Link]

- TETRAHYDRO-1H-PYRAZINO[2,1-A]ISOINDOLYLQUINOLINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE.

-

This compound. Chemsrc. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 4. CAS#:1171125-92-0 | this compound | Chemsrc [chemsrc.com]

- 5. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate in Modern Medicinal Chemistry: An In-depth Technical Guide

This guide provides an in-depth technical analysis of (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate, a chiral building block of significant interest to researchers, scientists, and drug development professionals. We will explore its synthesis, stereochemical importance, and its application in the design of advanced therapeutic agents, moving beyond a simple recitation of facts to an expert interpretation of its strategic value in medicinal chemistry.

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] Its conformational flexibility and the ability to introduce substituents at multiple positions with precise stereochemical control make it an ideal framework for interacting with biological targets.[3] The specific substitution pattern and stereochemistry of piperidine derivatives are critical in modulating pharmacological activity, pharmacokinetic properties, and overall drug-like characteristics.[1][4]

This compound is a prime example of a highly functionalized, chiral piperidine building block. Its defined stereochemistry at the C3 and C4 positions, coupled with the orthogonal protecting groups (Boc on the ring nitrogen and the free primary amine), provides medicinal chemists with a versatile tool for constructing complex molecular architectures with a high degree of stereocontrol.[5] This guide will delve into the nuances of its synthesis and its strategic deployment in drug discovery programs.

The Architectural Significance of (3S,4R)-4-amino-3-methoxypiperidine

The specific arrangement of functional groups in this compound is not arbitrary; it is a carefully designed scaffold that addresses several key challenges in drug design.

-

Stereochemical Control and Target Engagement: The (3S,4R) stereoconfiguration creates a specific three-dimensional arrangement of the amino and methoxy groups. This precise geometry is crucial for optimal binding to the active sites of target proteins, such as kinases, where specific hydrogen bonding and hydrophobic interactions are paramount for potency and selectivity.[6]

-

Modulation of Physicochemical Properties: The methoxy group at the C3 position can influence the molecule's polarity, lipophilicity, and metabolic stability. It can act as a hydrogen bond acceptor and its presence can block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3]

-

Vectorial Diversity for Library Synthesis: The free amino group at the C4 position serves as a key handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Boc-protected ring nitrogen provides a stable, yet readily deprotectable, site for further functionalization.

Diastereoselective Synthesis: A Key Enabling Technology

The synthesis of polysubstituted piperidines with high diastereoselectivity is a significant challenge in organic chemistry. Several strategies have been developed to address this, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions.

A common conceptual approach to establishing the cis-relationship between the 3- and 4-substituents, as seen in the target molecule's analogue, (3S, 4R)-3-amino-4-methyl piperidine, involves a multi-step sequence starting from a chiral precursor. A representative, though not identical, synthetic strategy is outlined in the diagram below.

Caption: Conceptual synthetic pathway for a related 3,4-disubstituted piperidine.[7]

Experimental Protocol Insight: A General Approach

While a specific, detailed protocol for the title compound is proprietary and often found within patent literature for a specific drug candidate, a generalizable experimental approach based on the synthesis of related compounds can be inferred. The following is a representative, multi-step sequence that highlights the key chemical transformations.

Step 1: Reductive Amination

A common strategy to introduce the amino group at the C4 position is through reductive amination of a corresponding ketone precursor.

-

Reaction: 1-(3-methoxy-propyl) piperidine-4-ketone is reacted with a suitable benzylamine derivative in the presence of a reducing agent.[8]

-

Reagents & Conditions:

-

Substrates: 1-(3-methoxy-propyl) piperidine-4-ketone, Benzylamine (or a substituted benzylamine).

-

Reducing Agent: Sodium triacetoxyborohydride is often a mild and effective choice for this transformation.[8]

-

Solvent: A protic solvent such as methanol is typically used.[8]

-

Procedure: The ketone and benzylamine are stirred in methanol, followed by the portion-wise addition of sodium triacetoxyborohydride. The reaction is monitored by TLC until completion. Work-up involves quenching with dilute acid, extraction with an organic solvent, and purification.[8]

-

Step 2: Debenzylation

The benzyl group serves as a protecting group for the amino functionality and can be removed via catalytic hydrogenation.

-

Reaction: The N-benzylated piperidine derivative is subjected to hydrogenation to cleave the benzyl group.

-

Reagents & Conditions:

-

Catalyst: Palladium on carbon (10% Pd/C) is a standard catalyst for this transformation.[8]

-

Hydrogen Source: Hydrogen gas or a transfer hydrogenation reagent like ammonium formate can be used.[8]

-

Solvent: Methanol or ethanol are common solvents.

-

Procedure: The substrate is dissolved in the solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere (or heated with ammonium formate). After completion, the catalyst is filtered off, and the product is isolated, often as a hydrochloride salt by treating the filtrate with an ethanolic HCl solution.[8]

-

Case Study: A Glimpse into the Application of Related Scaffolds in Janus Kinase (JAK) Inhibitors

JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases.[10][11] The development of selective JAK inhibitors has been a major focus in the pharmaceutical industry.

The synthesis of the chiral piperidine core of Tofacitinib is a key challenge, and its successful, scalable synthesis was a significant achievement in process chemistry. The (3R,4R) stereochemistry of the methyl and amino groups on the piperidine ring is critical for the drug's potent and selective inhibition of JAK3.[6]

Table 1: Biological Activity of Tofacitinib

| Target | IC50 (nM) |

| JAK3 | 1 |

This data highlights the high potency of Tofacitinib, which is directly attributable to the precise stereochemical arrangement of the substituents on the piperidine ring.[6]

The development of Tofacitinib underscores the principle that precise control over the stereochemistry of substituted piperidines is a powerful tool for achieving high potency and selectivity in drug design. While the case study features a methyl group instead of a methoxy group, the underlying principles of using a stereochemically defined 3,4-disubstituted piperidine to orient key pharmacophoric elements for optimal target engagement are directly transferable.

The Role of the Methoxy Group: A Subtle but Significant Contributor

The substitution of a methyl group with a methoxy group can have profound effects on the properties of a drug candidate. The methoxy group can:

-

Alter Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein that can enhance binding affinity.

-

Improve Metabolic Stability: The methoxy group can block a potential site of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.

-

Fine-tune Physicochemical Properties: The introduction of a methoxy group can modulate the lipophilicity and solubility of a molecule, which are critical parameters for oral bioavailability and overall drug-likeness.

Future Perspectives and Conclusion

This compound represents a sophisticated and strategically valuable building block in the medicinal chemist's toolbox. Its well-defined stereochemistry and orthogonal protecting groups allow for the efficient and controlled synthesis of complex, three-dimensional molecules. While the direct application of this specific scaffold in an approved drug is not yet widely publicized, the success of closely related structures, such as the core of Tofacitinib, provides a strong validation for the underlying design principles.

As the demand for more potent and selective drugs with improved pharmacokinetic profiles continues to grow, the use of such precisely engineered chiral building blocks will undoubtedly become even more prevalent. The ability to rationally design and synthesize molecules with a high degree of stereochemical control is a cornerstone of modern drug discovery, and scaffolds like this compound are at the forefront of this endeavor.

Caption: The central role of chiral building blocks in the drug discovery process.

References

Sources

- 1. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ijnrd.org [ijnrd.org]

- 8. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Building Blocks for Drug Design: A Technical Guide for the Modern Medicinal Chemist

Executive Summary: In the landscape of modern drug discovery, the consideration of molecular chirality is not merely an academic exercise but a critical determinant of therapeutic success. Biological systems, from enzymes to receptors, are inherently chiral, creating a profound need for stereochemically pure pharmaceuticals.[1][2] This guide provides an in-depth exploration of chiral building blocks, detailing their pharmacological significance, synthesis, and strategic application in drug design. We will delve into the foundational principles that govern stereoselective interactions, survey the primary methods for obtaining enantiopure compounds, and present the analytical techniques required for their characterization. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage chirality in the creation of safer and more efficacious medicines.

Chapter 1: The Cornerstone of Selectivity: Chirality in Pharmacology

The spatial arrangement of atoms in a molecule can have dramatic consequences for its biological activity. This section lays the groundwork for understanding why the "handedness" of a molecule is a pivotal consideration in drug design.

Introduction to Stereoisomerism and the Three-Point Attachment Model

Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. These non-superimposable mirror images are known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their behavior within the chiral environment of the human body can differ significantly.[3]

The fundamental basis for this differential recognition was conceptualized in the Easson-Stedman hypothesis . This model posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three distinct points.[4][5] The more biologically active enantiomer, often termed the "eutomer," is able to achieve this three-point binding, leading to a precise fit and subsequent physiological effect. Conversely, its less active counterpart, the "distomer," can only bind at two of the three sites, resulting in a weaker or non-existent interaction.[5][6][7]

Caption: Easson-Stedman three-point attachment model.

Pharmacokinetic and Pharmacodynamic Divergence of Enantiomers

The differential interactions of enantiomers extend beyond the receptor binding site and can influence the entire pharmacological profile of a drug.

-

Pharmacodynamics (What the drug does to the body): As illustrated by the Easson-Stedman model, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive, less active, or even produce an entirely different, sometimes toxic, effect.[8][9]

-

Pharmacokinetics (What the body does to the drug): Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates.[10][11] For instance, the S-enantiomer of ibuprofen is consistently found at higher concentrations in the serum than the R-enantiomer after oral administration of the racemic mixture.[12][13] This can be due to stereoselective protein binding, metabolism by different enzymes, or varied renal clearance.[10]

A Sobering Lesson: The Thalidomide Tragedy

The catastrophic consequences of ignoring chirality are starkly illustrated by the thalidomide disaster of the late 1950s and early 1960s.[14] Marketed as a safe sedative and anti-emetic for pregnant women, thalidomide was sold as a racemic mixture.[15][16] It was later discovered that while the (R)-enantiomer possessed the desired sedative properties, the (S)-enantiomer was a potent teratogen, causing severe birth defects in thousands of children worldwide.[14][17] This tragedy served as a powerful catalyst for regulatory change, leading to stricter guidelines for the testing and approval of chiral drugs.[15][16][18][19] The U.S. Food and Drug Administration (FDA) issued policies in 1992 mandating the characterization of individual enantiomers in chiral drug candidates.[1][8]

The Rise of the "Chiral Switch"

In the wake of thalidomide and a growing understanding of stereochemistry, the pharmaceutical industry has increasingly moved towards the development of single-enantiomer drugs. A "chiral switch" refers to the development of a single, active enantiomer from a previously marketed racemic mixture.[20] This strategy can lead to improved therapeutic indices, simplified dose-response relationships, and a reduction in side effects associated with the inactive or less active enantiomer.[20]

Chapter 2: The Chemist's Toolkit: Sourcing and Synthesizing Chiral Building Blocks

The demand for enantiomerically pure compounds has driven significant innovation in synthetic organic chemistry. This chapter explores the primary strategies for obtaining chiral building blocks.

Nature's Bounty: The Chiral Pool

The "chiral pool" refers to the vast array of naturally occurring, enantiomerically pure compounds that can serve as starting materials for complex synthesis. Key sources include:

-

Amino Acids: Readily available and inexpensive, amino acids provide a diverse range of stereocenters.

-

Carbohydrates: Sugars offer a high density of chiral centers and functional groups.

-

Terpenes: Found in essential oils, terpenes provide a variety of cyclic and acyclic chiral scaffolds.

Crafting Chirality: Asymmetric Synthesis

Asymmetric synthesis involves the use of a chiral agent to influence the stereochemical outcome of a reaction, converting a prochiral substrate into a chiral product.

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3][21][22] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[21] Popular examples include Evans' oxazolidinones and Oppolzer's camphorsultams.[21][22][23] Sulfur-based chiral auxiliaries derived from amino acids have also shown considerable utility.[24]

-

Chiral Catalysts: A more efficient approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This can be achieved through:

-

Organometallic Catalysis: Transition metal complexes with chiral ligands are powerful tools for a wide range of enantioselective transformations.

-

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a major area of research.

-

Biocatalysis: Enzymes, such as lipases and transaminases, are highly stereoselective catalysts that operate under mild conditions.[25][26]

-

The Art of Separation: Chiral Resolution

Resolution is the process of separating a racemic mixture into its constituent enantiomers.

-

Classical Resolution: This method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques like crystallization.

-

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[20]

-

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer.[27] A significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[28] Dynamic kinetic resolution (DKR) overcomes this limitation by continuously racemizing the unreacted enantiomer, allowing for a theoretical yield of 100%.[28] Enzymes are frequently employed in kinetic resolutions due to their high enantioselectivity.[27][29][30] Photocatalysis has also been explored as a method for kinetic resolution.[31][32][33]

| Method | Advantages | Disadvantages |

| Chiral Pool | Readily available, often inexpensive starting materials. | Limited to the structures and stereochemistries found in nature. |

| Asymmetric Synthesis | High enantioselectivity, potential for catalytic turnover. | May require development of new methods, catalysts can be expensive. |

| Chiral Resolution | Applicable to a wide range of compounds. | Maximum 50% yield for classical and kinetic resolution, can be costly at scale. |

Workflow for Chiral Synthesis and Purification

Caption: A generalized workflow for producing chiral building blocks.

Chapter 3: Ensuring Purity: Characterization and Quality Control

The synthesis of a chiral molecule is only half the battle; its stereochemical purity must be rigorously verified. This chapter outlines the key analytical techniques for the characterization of chiral compounds.

Analytical Techniques

-

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. The magnitude and direction of rotation are characteristic of a specific enantiomer.

-

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its stereochemistry.

-

Chiral Chromatography (HPLC, GC, SFC): As mentioned previously, these are powerful separative techniques that can also be used for quantitative analysis of enantiomeric composition.[34]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or after derivatization with a chiral reagent, the NMR spectra of enantiomers can be differentiated.

Protocol: Determining Enantiomeric Excess (%ee) by Chiral HPLC

Enantiomeric excess (%ee) is a measure of the purity of a chiral sample. It is defined as:

%ee = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

This protocol provides a general framework for determining %ee using chiral HPLC.

1. Method Development and System Suitability:

- Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed (e.g., polysaccharide-based columns like Chiralpak®).[35]

- Mobile Phase Optimization: Screen different mobile phases (e.g., hexane/isopropanol mixtures) to achieve baseline resolution (Resolution > 1.5) between the enantiomer peaks.[35]

- Standard Injection: Inject a solution of the racemic standard to determine the retention times of each enantiomer and confirm system suitability.[35]

2. Sample Preparation:

- Accurately prepare a solution of the chiral sample in the mobile phase at a known concentration (e.g., 1 mg/mL).[35]

3. Chromatographic Analysis:

- Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

- Inject a defined volume of the sample solution (e.g., 10 µL).[35]

- Run the analysis and record the chromatogram using a suitable detector (e.g., UV at 254 nm).[35]

4. Data Analysis:

- Integrate the peak areas of both the major and minor enantiomers.

- Calculate the %ee using the formula provided above.[35][36]

Self-Validation: The method's validity is ensured by the initial system suitability test. A resolution of greater than 1.5 ensures that the peak areas can be accurately integrated, providing a trustworthy %ee value. The use of a racemic standard is crucial for peak identification.[35]

Chapter 4: Strategic Deployment: Chiral Building Blocks in Drug Design

With a reliable supply of enantiopure building blocks, medicinal chemists can strategically incorporate chirality to optimize drug candidates.

Case Studies in Drug Synthesis

The application of chiral building blocks is central to the synthesis of numerous blockbuster drugs. For example, the synthesis of atorvastatin (Lipitor) relies on the use of a chiral diol to set a key stereocenter. Similarly, the antiviral drug oseltamivir (Tamiflu) is synthesized from naturally chiral shikimic acid.

Integrating Chirality into the Drug Discovery Pipeline

Caption: Integration of chiral strategies into the drug discovery pipeline.

-